REACTION_CXSMILES
|
C([O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:7]([CH3:20])[CH:6]=1)(=O)C.[O-]CC.[Na+].Cl>C(O)C>[OH:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:7]([CH3:20])[CH:6]=1 |f:1.2|
|
Name
|
ethyl 2-[4-(acetyloxy)-2-methylphenoxy]-2-methylpropanoate
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)C
|
Name
|
intermediate 9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)C
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in t-butylmethyl ether
|
Type
|
WASH
|
Details
|
the resulting solution washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Further purification by Biotage® chromatography
|
Type
|
WASH
|
Details
|
eluting initially with cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |